Linoléate de méthyle

Vue d'ensemble

Description

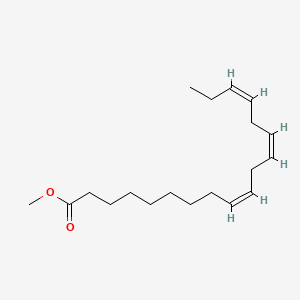

Linoléate de méthyle: est un ester méthylique de l'acide linolénique, un acide gras polyinsaturé. Il se trouve couramment dans les huiles végétales et est connu pour son rôle dans divers processus biochimiques et industriels. Le composé a la formule moléculaire C19H32O2 et un poids moléculaire de 292,46 g/mol .

Applications De Recherche Scientifique

Chemistry: Methyl linolenate is used as a model compound in studies of lipid oxidation and peroxidation. Its reactivity makes it an ideal candidate for investigating the mechanisms of these processes .

Biology: In biological research, methyl linolenate is studied for its potential anti-inflammatory and antioxidant properties. It is also used in studies related to cell membrane dynamics and lipid metabolism .

Medicine: Methyl linolenate has been explored for its potential therapeutic effects, including its role in skin health. It is being studied as a possible skin whitening agent with anti-melanogenesis activity .

Industry: In the industrial sector, methyl linolenate is used in the production of biodiesel. Its high reactivity and favorable properties make it a valuable component in biodiesel formulations .

Mécanisme D'action

Target of Action

Methyl linolenate, a derivative of α-linolenic acid, primarily targets the Microphthalmia-associated transcription factor . This transcription factor plays a crucial role in the development and survival of melanocytes, which are cells that produce melanin, the pigment responsible for skin color .

Mode of Action

It is known to interact with its primary target, the microphthalmia-associated transcription factor, potentially influencing its activity

Biochemical Pathways

Methyl linolenate is a polyunsaturated fatty acid (PUFA) and is involved in various biochemical pathways. It is used in studies on the mechanisms and prevention of oxidation/peroxidation of unsaturated fatty acids . The exact biochemical pathways affected by Methyl linolenate and their downstream effects are still under investigation.

Pharmacokinetics

It has a molecular weight of 292.46 and a density of 0.895 g/mL at 25 °C (lit.) . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Methyl linolenate is being studied for its potential effects on skin whitening and anti-melanogenesis activity . This suggests that it may influence the production of melanin in melanocytes, possibly through its interaction with the Microphthalmia-associated transcription factor .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le linoléate de méthyle peut être synthétisé par estérification de l'acide linolénique avec du méthanol. Cette réaction implique généralement l'utilisation d'un catalyseur acide, tel que l'acide sulfurique, pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en sa forme ester .

Méthodes de production industrielle: Dans les milieux industriels, le this compound est souvent produit par transestérification des triglycérides présents dans les huiles végétales. Ce processus consiste à faire réagir les triglycérides avec du méthanol en présence d'un catalyseur basique, tel que le méthylate de sodium. La réaction est généralement conduite à des températures et des pressions élevées pour obtenir des rendements élevés .

Analyse Des Réactions Chimiques

Types de réactions:

Oxydation: Le linoléate de méthyle subit des réactions d'oxydation, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.

Réduction: Le composé peut être réduit pour former des esters saturés, bien que cette réaction soit moins courante.

Substitution: Le this compound peut participer à des réactions de substitution, en particulier en présence d'halogènes ou d'autres électrophiles.

Réactifs et conditions courants:

Oxydation: Oxygène ou ozone en présence d'un catalyseur.

Réduction: Hydrogène gazeux avec un catalyseur métallique tel que le palladium.

Substitution: Halogènes comme le chlore ou le brome dans des conditions contrôlées.

Principaux produits formés:

Oxydation: Hydroperoxydes, aldéhydes et cétones.

Réduction: Esters méthyliques saturés.

Substitution: Esters méthyliques halogénés.

Applications de la recherche scientifique

Chimie: Le this compound est utilisé comme composé modèle dans les études d'oxydation et de peroxydation lipidique. Sa réactivité en fait un candidat idéal pour l'investigation des mécanismes de ces processus .

Biologie: En recherche biologique, le this compound est étudié pour ses propriétés anti-inflammatoires et antioxydantes potentielles. Il est également utilisé dans des études relatives à la dynamique des membranes cellulaires et au métabolisme des lipides .

Médecine: Le this compound a été exploré pour ses effets thérapeutiques potentiels, y compris son rôle dans la santé de la peau. Il est étudié comme un agent blanchissant de la peau possible avec une activité anti-mélanogénèse .

Industrie: Dans le secteur industriel, le this compound est utilisé dans la production de biodiesel. Sa forte réactivité et ses propriétés favorables en font un composant précieux dans les formulations de biodiesel .

Mécanisme d'action

Le this compound exerce ses effets principalement par son interaction avec les membranes cellulaires et son rôle dans le métabolisme des lipides. Le composé peut être incorporé dans les membranes cellulaires, affectant leur fluidité et leur fonction. De plus, ses propriétés antioxydantes contribuent à piéger les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs .

Comparaison Avec Des Composés Similaires

Composés similaires:

Linoléate de méthyle: Un autre ester méthylique d'un acide gras polyinsaturé, mais avec deux doubles liaisons au lieu de trois.

Oléate de méthyle: Un ester méthylique de l'acide oléique, un acide gras monoinsaturé.

Palmitate de méthyle: Un ester méthylique de l'acide palmitique, un acide gras saturé.

Unicité: Le this compound est unique en raison de ses trois doubles liaisons conjuguées, qui confèrent des propriétés chimiques et physiques distinctes. Cela le rend plus réactif dans les réactions d'oxydation et de peroxydation par rapport à ses homologues avec moins de doubles liaisons .

Activité Biologique

Methyl linolenate is a fatty acid methyl ester derived from linolenic acid, a polyunsaturated fatty acid found in various plant oils. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of methyl linolenate, supported by case studies and research findings.

Methyl linolenate (C18H34O2) is characterized by three double bonds in its carbon chain, making it an omega-3 fatty acid. Its structure contributes to its reactivity and biological functions.

1. Antioxidant Activity

Methyl linolenate exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation. The radical-scavenging ability is demonstrated through various assays, including DPPH and ABTS methods.

Table 1: Antioxidant Activity of Methyl Linolenate

| Concentration (µg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 1 | 20 | 25 |

| 10 | 50 | 55 |

| 100 | 80 | 85 |

This ability to neutralize free radicals is crucial for preventing oxidative stress-related diseases.

2. Antifungal Activity

Research indicates that methyl linolenate has antifungal properties against various fungal strains. A study reported minimal inhibitory concentrations (MIC) for methyl linolenate against clinically important fungi.

Table 2: Antifungal Activity of Methyl Linolenate

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | ≤62.5 |

| Aspergillus niger | ≤62.5 |

| Cryptococcus neoformans | ≤62.5 |

The antifungal activity is attributed to the compound's ability to generate reactive oxygen species (ROS), which disrupt fungal cell membranes and metabolic processes .

3. Anti-inflammatory Effects

Methyl linolenate has been shown to modulate inflammatory pathways. It downregulates the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). In vitro studies demonstrated that treatment with methyl linolenate reduced the production of nitric oxide in macrophages, indicating its potential as an anti-inflammatory agent .

Case Study 1: Skin Melanogenesis Inhibition

A study on Sageretia thea fruit extracts highlighted the role of methyl linolenate in inhibiting melanogenesis. The extract significantly suppressed the expression of tyrosinase and microphthalmia-associated transcription factor (MITF) in B16F10 melanoma cells, demonstrating its potential in skin whitening applications .

Case Study 2: Antifungal Efficacy

In a clinical setting, a formulation containing methyl linolenate was tested against fungal infections in immunocompromised patients. Results indicated a marked improvement in infection control, with a reduction in fungal load and associated symptoms after treatment with methyl linolenate-rich formulations .

The biological activities of methyl linolenate can be attributed to several mechanisms:

- Antioxidant Mechanism : The unsaturated bonds in methyl linolenate facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.

- Antifungal Mechanism : The generation of ROS leads to oxidative stress in fungal cells, resulting in cell death.

- Anti-inflammatory Mechanism : By inhibiting key signaling pathways involved in inflammation, methyl linolenate reduces the expression of inflammatory mediators.

Propriétés

IUPAC Name |

methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3/b5-4-,8-7-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWSXZIHSUZZKJ-YSTUJMKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041560 | |

| Record name | Methyl linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Methyl linoleate & Methyl linolenate (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883-0.893 (20°) | |

| Record name | Methyl linoleate & Methyl linolenate (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/368/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

301-00-8 | |

| Record name | Methyl linolenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12,15-Octadecatrienoic acid, methyl ester, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl linolenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1NS923K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.